molecular formula C14H10Br2O B1598340 2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone CAS No. 94512-73-9

2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone

Cat. No.: B1598340
CAS No.: 94512-73-9
M. Wt: 354.04 g/mol
InChI Key: MHUAWTIXPZEHRL-UHFFFAOYSA-N
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Description

2-Bromo-1-(4’-bromo-[1,1’-biphenyl]-4-yl)ethanone is an organic compound with the molecular formula C14H10Br2O It is a brominated derivative of ethanone, featuring a biphenyl structure with bromine atoms attached to both the ethanone and biphenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4’-bromo-[1,1’-biphenyl]-4-yl)ethanone can be achieved through several methods. One common approach involves the bromination of 1-(4’-bromo-[1,1’-biphenyl]-4-yl)ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and precise control of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4’-bromo-[1,1’-biphenyl]-4-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of substituted biphenyl derivatives.

    Oxidation: Formation of carboxylic acids or esters.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-Bromo-1-(4’-bromo-[1,1’-biphenyl]-4-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4’-bromo-[1,1’-biphenyl]-4-yl)ethanone involves its interaction with molecular targets through its bromine atoms and carbonyl group. The bromine atoms can participate in halogen bonding, while the carbonyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(4’-bromo-[1,1’-biphenyl]-4-yl)ethanone is unique due to its biphenyl structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific molecular interactions and properties.

Properties

IUPAC Name

2-bromo-1-[4-(4-bromophenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O/c15-9-14(17)12-3-1-10(2-4-12)11-5-7-13(16)8-6-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUAWTIXPZEHRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390918
Record name 2-bromo-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94512-73-9
Record name 2-bromo-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-[4-(4-bromophenyl)phenyl]ethanone (5 g, 18.17 mmol) in CH2Cl2 (40 mL) is added bromine (983 μL, 19 mmol). The resulting mixture is stirred for 48 hours at room temperature. The mixture is diluted with dichloromethane, washed with saturated aqueous sodium bicarbonate, water, brine, dried over anhydrous sodium sulfate and concentrated. The crude solid is triturated with ether to give 2-bromo-1-[4-(4-bromophenyl)phenyl]ethanone (5.7 g, 88.6%) as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
983 μL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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